molecular formula C9H14O B1199586 4-Acetyl-1-methylcyclohexene CAS No. 6090-09-1

4-Acetyl-1-methylcyclohexene

Cat. No. B1199586
CAS RN: 6090-09-1
M. Wt: 138.21 g/mol
InChI Key: HOBBEYSRFFJETF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Acetyl-1-methylcyclohexene has been explored through various methods. For instance, the acylation of 1-methylcyclohexene with acetic anhydride at room temperature using HY zeolite as a catalyst demonstrates a novel method for its synthesis, achieving a yield of 60% under optimized conditions (Zhao Zhen, 2004). Additionally, 1-methyl-4-acetyl-1-cyclohexen has been synthesized from limonene, showcasing a one-step synthesis that results in a product purity of 99% and an overall yield of 70% (Dai Ying, 2009).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various spectroscopic techniques, including X-ray crystallography. For instance, the crystal structure of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate provides insights into the cyclohexane ring's chair conformation and exhibits intermolecular hydrogen bonds (K. Mantelingu et al., 2007).

Chemical Reactions and Properties

The reactivity of 4-Acetyl-1-methylcyclohexene and related compounds has been explored in various chemical reactions. Acid zeolites have been employed as catalysts in the acetylation of cyclohexene and 1-methylcyclohexene, revealing complex mixtures containing conjugated and unconjugated acetylcyclohexenes (E. Armengol et al., 1997).

Scientific Research Applications

  • Catalytic Synthesis and Transformations :

    • Acid zeolites, such as Y, β Mor, and ZSM-5, have been used as catalysts in the acetylation of 1-methylcyclohexene, leading to complex mixtures including acetylcyclohexenes. Mor and ZSM-5 showed more selectivity in these reactions compared to other catalysts (Armengol et al., 1997).
    • A novel method using HY zeolite as a catalyst at room temperature for the synthesis of 6-Acetyl-1-methylcyclohexene has been developed. This method demonstrated a 60% yield and highlighted the importance of catalysts in such synthesis processes (Zhao Zhen, 2004).
  • Chemical Properties and Reactions :

    • The study of pyrolytic and photolytic reactions of 1-Acetyl-3-methylenecyclobutane revealed insights into the thermal rearrangement processes that could be relevant to understanding the behavior of 4-Acetyl-1-methylcyclohexene under similar conditions (Ooba et al., 1970).
    • In atmospheric chemistry, the rate constants for reactions of 4-Acetyl-1-methylcyclohexene with OH and NO3 radicals, and O3, have been measured. This research is crucial for understanding the tropospheric lifetimes of monoterpene atmospheric reaction products (Atkinson & Aschmann, 1993).
  • Synthesis and Applications in Organic Chemistry :

    • The synthesis of rac-Bisabola-3(15),10-dien-7-ol, where 1-Acetyl-4-methylenecyclohexane was used as an intermediate, demonstrates the utility of such compounds in the creation of complex organic molecules with specific odors (Weyerstahl & Schlicht, 1997).
  • Investigation of Reaction Mechanisms :

    • The solvolytic C-C cleavage reaction of 6-acetoxycyclohexa-2,4-dienones was studied, providing insights into the mechanistic implications for intradiol catechol dioxygenases. This highlights the relevance of such compounds in understanding complex biochemical processes (Eley, Crowley, & Bugg, 2001).

Safety And Hazards

4-Acetyl-1-methylcyclohexene is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

properties

IUPAC Name

1-(4-methylcyclohex-3-en-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-7-3-5-9(6-4-7)8(2)10/h3,9H,4-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBBEYSRFFJETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20867915
Record name 4-Acetyl-1-methylcyclohexene
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Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-1-methylcyclohexene

CAS RN

6090-09-1
Record name 4-Acetyl-1-methylcyclohexene
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Record name 1-(4-Methyl-3-cyclohexen-1-yl)-ethanone
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Record name Ethanone, 1-(4-methyl-3-cyclohexen-1-yl)-
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Record name 4-Acetyl-1-methylcyclohexene
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Record name 1-(4-methyl-3-cyclohexen-1-yl)-ethanone
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Record name 1-(4-METHYL-3-CYCLOHEXEN-1-YL)-ETHANONE
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Record name 4-Acetyl-1-methylcyclohexene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
354
Citations
R Atkinson, SM Aschmann - Journal of atmospheric chemistry, 1993 - Springer
… for the reactions of 4-acetyl-1-methylcyclohexene with OH and NO … 4-acetyl-1-methylcyclohexene, (1.29±0.33)×10 −10 ; for reaction with the NO 3 radical: 4-acetyl-1-methylcyclohexene…
Number of citations: 59 link.springer.com
N Schoon, C Amelynck, L Vereecken… - International Journal of …, 2004 - Elsevier
… In this respect, our results for 4-acetyl-1-methylcyclohexene and nopinone confirm the observations of Španĕl et al. [28], who found that the reactions of H 3 O + with a number of ketones…
Number of citations: 21 www.sciencedirect.com
D Grosjean, EL Williams… - Environmental science & …, 1992 - ACS Publications
… have been carried out for the major high molecular weight carbonyl products of /3-pinene (6,6-dimethylbicyclo [3.1.1] heptan-2-one) and d-limonene (4acetyl- 1-methylcyclohexene), …
Number of citations: 199 pubs.acs.org
J Arey, R Atkinson… - Journal of Geophysical …, 1990 - Wiley Online Library
… reactions of/3-pinene and d-limonene with the OH radical in the presence of NOx, the predicted products, 6,6-dimethylbicyclo[3.1.1]-heptan-2-one and 4-acetyl-1methylcyclohexene, …
Number of citations: 181 agupubs.onlinelibrary.wiley.com
D LIPŞA, J BARRERO, M COELHAN - publications.jrc.ec.europa.eu
JRC Publications Repository An official website of the European UnionAn official EU website How do you know? All official European Union website addresses are in the europa.eu …
Number of citations: 0 publications.jrc.ec.europa.eu
A Uehara, B Tommis, E Belhassen, B Satrani… - Phytochemistry, 2017 - Elsevier
… In this study, we reported that 4-acetyl-1-methylcyclohexene 9 and vestitenone 7 are the two most important contributors to the typical odor of Atlas cedarwood, together with some …
Number of citations: 18 www.sciencedirect.com
JG de Moraes Pontes, PH Vendramini… - Scientific Reports, 2020 - nature.com
… The metabolites abieta-8,11,13-trien-18-oic acid, suggested by global natural product social molecular networking (GNPS) analysis, and 4-acetyl-1-methylcyclohexene showed a higher …
Number of citations: 23 www.nature.com
TA Metts, SA Batterman - Indoor air, 2007 - pubmed.ncbi.nlm.nih.gov
… Effluent air of AC loaded with limonene and exposed to O3 (5.8 ppm) yielded unreacted limonene (501+/-197 microg/m3), low levels of 4-acetyl-1-methylcyclohexene (AMCH) (20+/-2 …
Number of citations: 15 pubmed.ncbi.nlm.nih.gov
V Van den Bergh, H Coeckelberghs… - Analytical and …, 2004 - Springer
… the DNPH derivatives of formaldehyde, acetaldehyde, myrtanal, campholene aldehyde, perillaldehyde, acetone, nopinone, trans-4-hydroxynopinone and 4-acetyl-1-methylcyclohexene. …
Number of citations: 46 link.springer.com
P Wolkoff, ST Larsen, M Hammer, V Kofoed-Sørensen… - Toxicology letters, 2013 - Elsevier
… Derived human reference values (RFs) for sensory irritation were 1.3, 0.16 and 0.3 ppm, respectively, for 4-acetyl-1-methylcyclohexene (4-AMCH), 3-isopropenyl-6-oxo-heptanal (IPOH)…
Number of citations: 86 www.sciencedirect.com

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